1-(2,6-dimethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile
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Overview
Description
1-(2,6-dimethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that features a pyrimidine ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile typically involves multistep reactions starting from readily available precursorsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dimethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or triazole rings .
Scientific Research Applications
1-(2,6-dimethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine derivatives: These compounds share structural similarities with 1-(2,6-dimethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile and exhibit similar biological activities.
Hydrazine-coupled pyrazoles: These compounds also possess heterocyclic rings and are studied for their pharmacological properties.
Uniqueness
This compound is unique due to its specific combination of pyrimidine and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C9H8N6 |
---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C9H8N6/c1-6-3-9(13-7(2)12-6)15-5-11-8(4-10)14-15/h3,5H,1-2H3 |
InChI Key |
DCWVCXZGAFHMMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2C=NC(=N2)C#N |
Origin of Product |
United States |
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